6-phenyl-2H-pyran-2-one
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Overview
Description
6-Phenyl-2H-pyran-2-one is an organic compound belonging to the class of pyranones It is characterized by a six-membered ring containing an oxygen atom and a phenyl group attached to the second carbon of the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Phenyl-2H-pyran-2-one can be synthesized through several methods. One common approach involves the reaction of acetophenone with 3,3-dichloroacrolein or its chloro acetals . This reaction typically occurs under acidic conditions, leading to the formation of the desired pyranone ring.
Another method involves the Knoevenagel condensation of 4-hydroxy-6-phenyl-2H-pyran-2-one with cyclic and acyclic α,β-unsaturated aldehydes . This reaction can be carried out under various conditions, including thermal and microwave conditions, and often employs ionic liquids as solvents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial settings are often proprietary and may vary depending on the manufacturer.
Chemical Reactions Analysis
Types of Reactions
6-Phenyl-2H-pyran-2-one undergoes various chemical reactions, including:
Nitration: Reaction with nitric acid results in the formation of 3-nitro-6-phenyl-2H-pyran-2-one.
Ring Opening: Reaction with sodium alkoxides leads to the opening of the pyran ring, forming 4-benzoylcrotonic esters.
Common Reagents and Conditions
Nitric Acid: Used for nitration reactions.
Sodium Alkoxides: Employed in ring-opening reactions.
Alkaline Agents: Utilized for cleavage reactions.
Major Products Formed
3-Nitro-6-phenyl-2H-pyran-2-one: Formed through nitration.
4-Benzoylcrotonic Esters: Result from ring-opening reactions.
Acetophenone, 4-Phenylbenzophenone, and 5-(2-Benzoylvinyl)-6-phenyl-2H-pyran-2-one: Products of cleavage reactions.
Scientific Research Applications
6-Phenyl-2H-pyran-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-phenyl-2H-pyran-2-one involves its interaction with various molecular targets and pathways. For example, its antifungal activity is attributed to its ability to disrupt the metabolic processes of fungi, particularly amino acid metabolism . The compound’s reactivity with alkaline agents and its ability to undergo ring-opening and cleavage reactions also contribute to its diverse biological activities .
Comparison with Similar Compounds
6-Phenyl-2H-pyran-2-one can be compared with other similar compounds, such as:
6-Pentyl-2H-pyran-2-one: Known for its antifungal properties and sweet coconut-like aroma.
4-Hydroxy-6-phenyl-2H-pyran-2-one: Used in the synthesis of various heterocyclic compounds.
2H-Pyran-2-one Derivatives: Include a wide range of compounds with diverse biological activities and applications.
The uniqueness of this compound lies in its specific chemical structure, which allows it to undergo a variety of reactions and exhibit a broad spectrum of biological activities.
Properties
CAS No. |
2128-90-7 |
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Molecular Formula |
C11H8O2 |
Molecular Weight |
172.18 g/mol |
IUPAC Name |
6-phenylpyran-2-one |
InChI |
InChI=1S/C11H8O2/c12-11-8-4-7-10(13-11)9-5-2-1-3-6-9/h1-8H |
InChI Key |
PJLHJVCEKHYUHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC(=O)O2 |
Origin of Product |
United States |
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